7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,4,5-trimethoxyphenyl)-
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Overview
Description
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,4,5-trimethoxyphenyl)- typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired product in high purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and ortho esters.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial, antiparasitic, and antiproliferative activities.
Medicine: Investigated for its potential as an anticancer, anticonvulsant, and enzyme inhibitor.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes. The exact mechanism of action may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine
- 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine These compounds share similar structural features but may differ in their pharmacological activities and specific applications. The uniqueness of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,4,5-trimethoxyphenyl)- lies in its specific substituents, which contribute to its distinct biological activities .
Properties
CAS No. |
126598-33-2 |
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Molecular Formula |
C14H14N4O5S |
Molecular Weight |
350.35 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid |
InChI |
InChI=1S/C14H14N4O5S/c1-21-9-4-7(5-10(22-2)11(9)23-3)12-15-16-14-18(12)17-8(6-24-14)13(19)20/h4-5H,6H2,1-3H3,(H,19,20) |
InChI Key |
CZOICBKNQOXQDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C(=O)O |
Origin of Product |
United States |
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